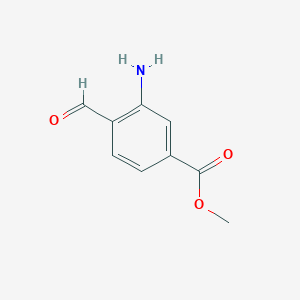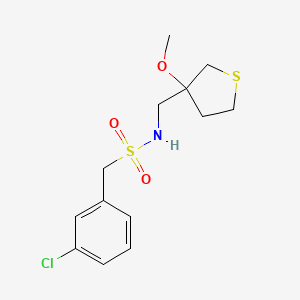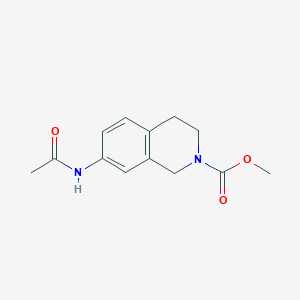
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H26N2O7S2 and its molecular weight is 434.52. The purity is usually 95%.
BenchChem offers high-quality 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy
Research indicates that derivatives of benzenesulfonamide, like those synthesized and characterized in recent studies, exhibit remarkable properties beneficial for photodynamic therapy (PDT). PDT is a treatment approach that uses photosensitizers, light, and oxygen to induce cell death in cancerous cells. One study discusses new zinc phthalocyanine compounds substituted with benzenesulfonamide groups, highlighting their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II photodynamic reactions, making these compounds potential candidates for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Sulfonamides and their derivatives have been extensively studied for their potential as carbonic anhydrase (CA) inhibitors, which play a critical role in various physiological processes, including respiration and the regulation of pH. Research on new sulfonamide compounds has revealed their effectiveness as inhibitors of different human carbonic anhydrase isoforms, showcasing potential therapeutic applications for conditions influenced by CA activity. These studies include the synthesis of compounds with significant inhibitory effects on both cytosolic and transmembrane isoforms of carbonic anhydrase, suggesting potential for the treatment of diseases like glaucoma, edema, and certain cancers (Gul et al., 2016; Alafeefy et al., 2015).
Anticancer Activity
The synthesis and evaluation of benzenesulfonamide derivatives have also highlighted their potential as anticancer agents. By targeting specific biochemical pathways or enzymes, such as carbonic anhydrases involved in cancer cell proliferation and metastasis, these compounds offer a promising avenue for developing new anticancer therapies. Some studies have focused on assessing the cytotoxic activities of these derivatives against various cancer cell lines, finding compounds that exhibit significant anticancer potential (Karakuş et al., 2018; Küçükgüzel et al., 2013).
Material Science and Textile Application
In material science, benzenesulfonamide derivatives have been explored for their utility in improving the properties of textiles, such as enhancing UV protection and providing antimicrobial features. This research demonstrates the versatility of these compounds beyond biomedical applications, showcasing their potential in functionalizing materials to meet specific performance criteria (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Propriétés
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O7S2/c20-9-11-26-17(7-10-25-14-17)13-18-28(23,24)16-5-3-15(4-6-16)19-8-1-2-12-27(19,21)22/h3-6,18,20H,1-2,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBLPCSXUJDSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCOC3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B2873593.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2873595.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2873596.png)
![(E)-2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}-N,N-dimethyl-1-ethenamine](/img/structure/B2873597.png)
![N-(1-cyanocyclopentyl)-2-[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B2873599.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2873600.png)
![6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2873601.png)
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2873603.png)
![[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride](/img/structure/B2873604.png)

![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)